
1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione, also known as DPPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a purine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Anticancer Properties and Computational Chemistry
Computational chemistry methods have been employed to investigate the anticancer properties of caffeinated complexes, including structures similar to purine derivatives. These studies focus on geometric parameters, IR spectrum, NMR spectrums, and molecular docking calculations, suggesting that certain complexes may exhibit significant anticancer activity, potentially surpassing that of cisplatin. Such investigations highlight the role of computational chemistry in identifying promising anticancer agents through the study of molecular structures and interactions (Sayın & Üngördü, 2018).
Synthesis and Characterization of Complex Molecules
Research into the synthesis and characterization of new compounds, including pyrrolo[2,3-d]pyrimidine derivatives and their bis-derivatives, showcases the vast potential of chemical synthesis in creating molecules with unique properties. These efforts involve multicomponent reactions catalyzed by ionic liquids, demonstrating the ability to efficiently produce compounds under mild conditions, which could have implications for pharmaceuticals and materials science (Rahmani et al., 2018).
Metal Ion Complexes and DNA Interaction
Studies on metal ion complexes with quinones and their interactions with DNA highlight the importance of these compounds in understanding biological processes and developing therapeutic agents. Such research delves into the binding modes, electron-transfer reactivity, and the potential for these complexes to interact with and cleave DNA, offering insights into the mechanisms of action of potential anticancer drugs (Yuasa, Suenobu, & Fukuzumi, 2006).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione involves the condensation of 2,6-dioxopurine with 2-methyl-3-buten-2-ol, followed by the addition of phenacyl chloride and sodium sulfide to form the desired product.", "Starting Materials": [ "2,6-dioxopurine", "2-methyl-3-buten-2-ol", "phenacyl chloride", "sodium sulfide" ], "Reaction": [ "Step 1: Condensation of 2,6-dioxopurine with 2-methyl-3-buten-2-ol in the presence of a base such as potassium carbonate to form 1,3-dimethyl-7-prop-2-enylpurine-2,6-dione.", "Step 2: Addition of phenacyl chloride to the above product in the presence of a base such as triethylamine to form 1,3-dimethyl-8-phenacylpurine-2,6-dione.", "Step 3: Addition of sodium sulfide to the above product in the presence of a solvent such as DMF to form 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione." ] } | |
Numéro CAS |
377062-63-0 |
Nom du produit |
1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Formule moléculaire |
C18H18N4O3S |
Poids moléculaire |
370.43 |
Nom IUPAC |
1,3-dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C18H18N4O3S/c1-4-10-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)26-11-13(23)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
Clé InChI |
HYLOIXZVLGRCBW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



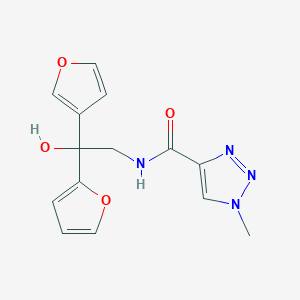
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)
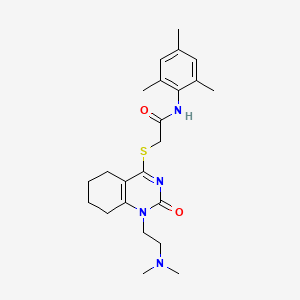
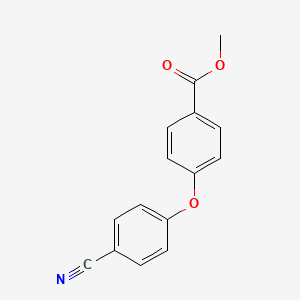
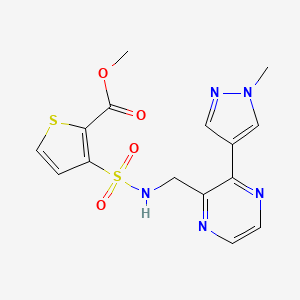

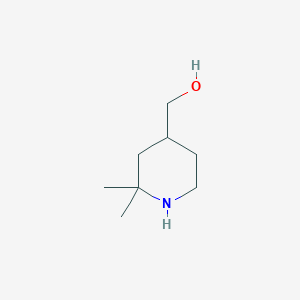
![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
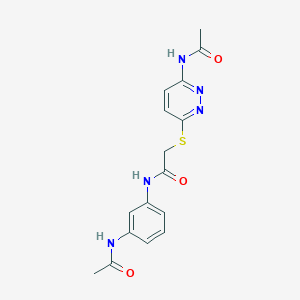
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
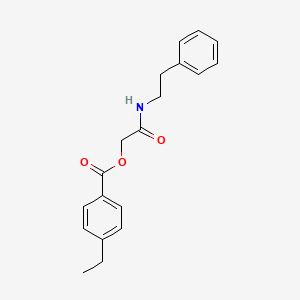
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)
